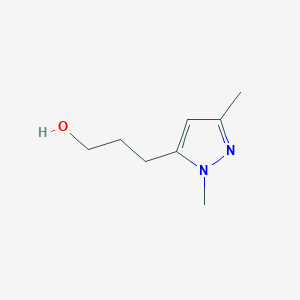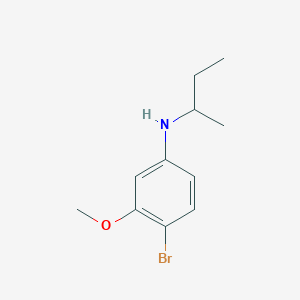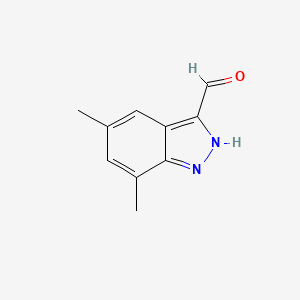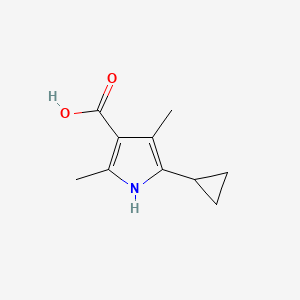
5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with cyclopropyl, dimethyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield and operationally simple procedures, are likely applied to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals. It has been studied for its potential antiviral, anticancer, and antimicrobial properties .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. For instance, similar pyrrole-based compounds have shown promise as HIV-1 protease inhibitors and antimalarial agents .
Industry: Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the derivative used.
Comparison with Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core but differs in its substituents.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Another related compound with a formyl group instead of a cyclopropyl group.
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester: This compound has a methyl ester group instead of a carboxylic acid group.
Uniqueness: 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-5-8(10(12)13)6(2)11-9(5)7-3-4-7/h7,11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
HKMLGJVTNJLBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13310246.png)
![3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)
![7-Bromo-2-propylimidazo[1,2-a]pyridine](/img/structure/B13310255.png)


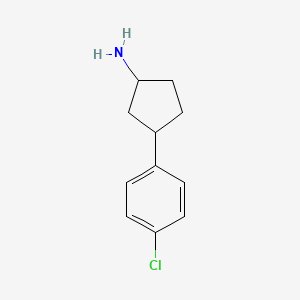
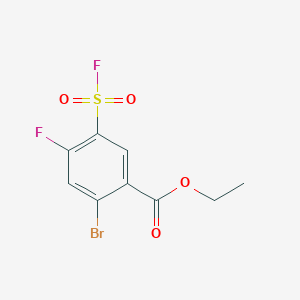
![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
![3-[(1-Aminopropan-2-yl)oxy]butan-2-ol](/img/structure/B13310299.png)
